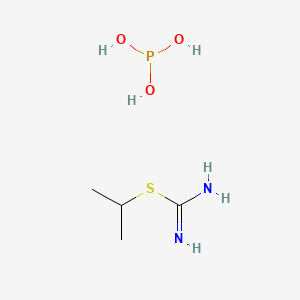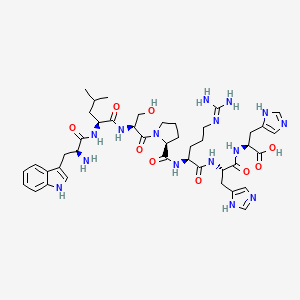
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenylhydrazine with a suitable precursor, such as ethyl acetoacetate, under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity. Industrial production methods may involve scalable solvent-free reactions to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The trimethylsilyl group can be substituted under mild conditions, generating carbanions that react with electrophilic substrates. Common reagents and conditions used in these reactions include N-chlorosuccinimide for halogenation and palladium/copper co-catalysts for coupling reactions. Major products formed from these reactions include various substituted pyrazoles and silyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl group contributes to the compound’s ability to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole can be compared with similar compounds such as:
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl group but differs in its alkyne structure, leading to different reactivity and applications.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties, this compound has a different substitution pattern on the pyrazole ring, affecting its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920984-37-8 |
|---|---|
Molekularformel |
C12H18N2Si |
Molekulargewicht |
218.37 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
FDNQZWCCCXKORU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=NN(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



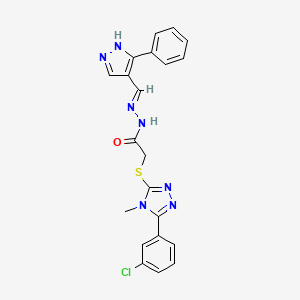
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)

![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
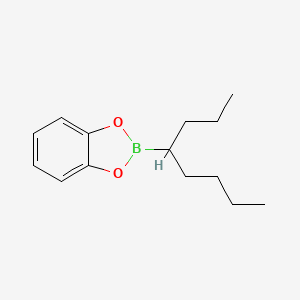
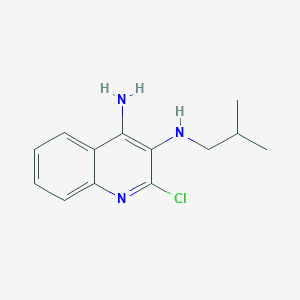

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
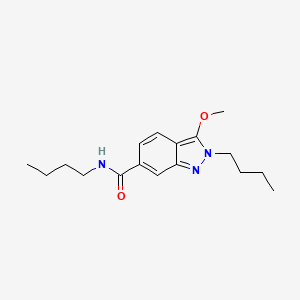
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
